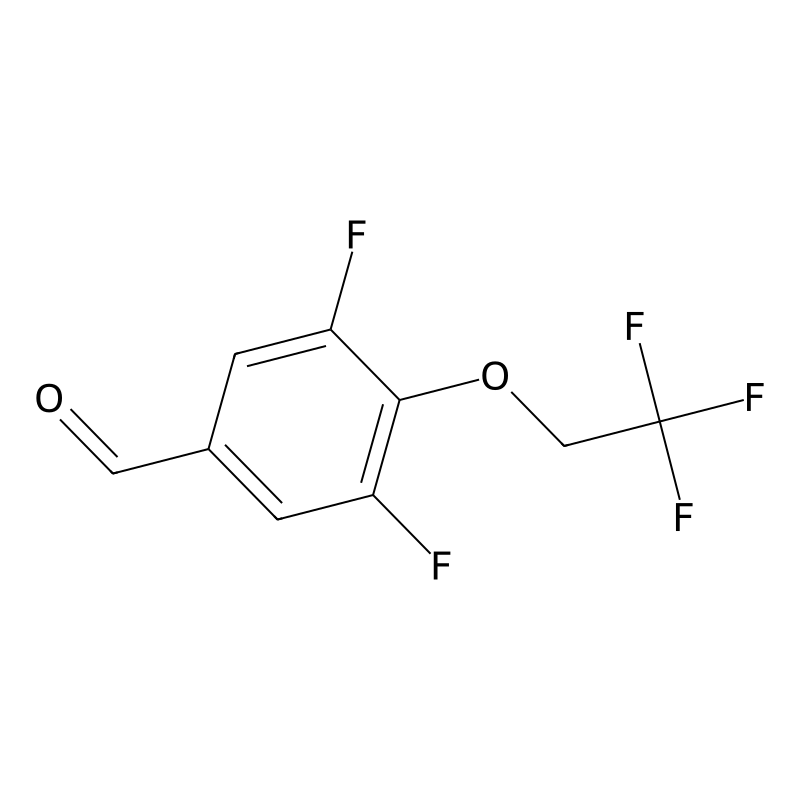

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety substituted with two fluorine atoms and a trifluoroethoxy group. Its molecular formula is C10H7F5O, indicating a complex arrangement that imparts significant chemical properties. The presence of fluorine atoms enhances the compound's reactivity and stability, making it a valuable intermediate in organic synthesis.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction: The aldehyde can be reduced to yield the corresponding alcohol.

- Nucleophilic Substitution: The trifluoroethoxy and difluorobenzene groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The synthesis of 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves:

- Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and 2,2,2-trifluoroethanol.

- Reaction Conditions: The reaction is usually conducted under acidic conditions using a catalyst such as sulfuric acid. Heating is often applied to facilitate the reaction.

- Purification: Following the reaction, purification techniques such as distillation or recrystallization are employed to isolate the desired product in high purity.

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde has several potential applications:

- Pharmaceutical Intermediate: Its unique structure makes it suitable for use in synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound may be used in developing new materials with enhanced thermal and chemical stability due to its fluorinated nature.

- Research Tool: It can serve as a reagent in various organic synthesis reactions and studies involving fluorinated compounds.

Interaction studies involving 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding how this compound might influence biological pathways or act as an inhibitor or modulator in biochemical processes.

Several compounds share structural similarities with 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | C9H6F4O | Contains a trifluoromethyl group instead of trifluoroethoxy. |

| 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | Lacks additional fluorine substitutions on the benzene ring. |

| 3,5-Bis(trifluoromethyl)benzaldehyde | C10H6F6O | Features two trifluoromethyl groups instead of a trifluoroethoxy group. |

Uniqueness

The uniqueness of 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde lies in its combination of both difluorobenzene and trifluoroethoxy functionalities. This combination not only affects its chemical reactivity but also enhances its potential applications in pharmaceuticals and materials science compared to other similar compounds that lack such structural diversity.